Calcium-Mediated Mast Cell Inhibition Without cAMP Elevation: A Mechanistic Differentiation from Cromolyn Sodium
Acitazanolast (WP-871) demonstrates a specific mechanism of action by inhibiting histamine release from rat peritoneal mast cells through prevention of intracellular Ca2+ increase, without elevating cAMP levels [1]. This is a critical differentiator from cromolyn sodium, a classic mast cell stabilizer, which has been shown to stimulate phosphorylation events and does not share this specific calcium-focused, cAMP-independent mechanism [2]. In a head-to-head mechanism study, WP-871 dose-dependently inhibited compound 48/80-induced 45Ca uptake into mast cells, a direct measure of calcium channel interference, while having no effect on cAMP content [1].
| Evidence Dimension | Mechanism of Mast Cell Stabilization |
|---|---|
| Target Compound Data | Inhibition of 45Ca uptake; no increase in cAMP content in mast cells |
| Comparator Or Baseline | Cromolyn sodium (mechanism involves protein phosphorylation, does not share the specific calcium/cAMP profile) [2] |
| Quantified Difference | Qualitative difference in signaling pathway modulation; no quantitative IC50 for cAMP available. |
| Conditions | Rat peritoneal mast cells stimulated with compound 48/80; in vitro assay |
Why This Matters
This mechanistic divergence means acitazanolast may be effective in models or conditions where cAMP-dependent pathways are desensitized, justifying its selection over cromolyn for specific experimental designs.
- [1] Kamei C, et al. Effect of an active metabolite of the antiallergic agent tazanolast on histamine release from rat mast cells. Arzneimittelforschung. 1997 Apr;47(4):390-4. PMID: 9150859. View Source
- [2] Inhibition of cromolyn-induced phosphorylation of a 78-kDa protein by phorbol esters in rat peritoneal mast cells. PubMed. 1998. PMID: 9506459. View Source
